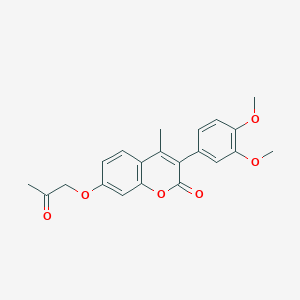

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(22)11-26-15-6-7-16-13(2)20(21(23)27-18(16)10-15)14-5-8-17(24-3)19(9-14)25-4/h5-10H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZBBZYLKUYPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chromenone Core

The chromenone backbone is synthesized via the Kostanecki-Robinson reaction , where resorcinol derivatives condense with β-keto esters. For 4-methyl-7-hydroxy-2H-chromen-2-one, resorcinol reacts with ethyl acetoacetate in sulfuric acid, yielding the core structure at 60–70°C.

Key parameters :

Introduction of the 3,4-Dimethoxyphenyl Group

The 3-position of the chromenone is functionalized using Friedel-Crafts alkylation with 3,4-dimethoxybenzyl chloride. A Lewis acid catalyst (AlCl₃) in dichloromethane (DCM) at 0–5°C ensures regioselectivity.

Reaction conditions :

-

Molar ratio (chromenone : benzyl chloride) = 1 : 1.2

-

Time: 6–8 hours

-

Yield: 65–70%

-

Side products: <5% (di-alkylated derivatives)

Etherification with 2-Oxopropoxy Side Chain

The 7-hydroxy group undergoes etherification using 2-bromopropan-1-one in acetone with K₂CO₃ as a base. Microwave irradiation (100 W, 80°C) reduces reaction time from 12 hours to 45 minutes.

Optimized protocol :

-

Solvent: Anhydrous acetone

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: 80°C (microwave)

-

Yield: 85–90%

-

Purity: 97% (via recrystallization in ethanol)

Synthetic Route 2: One-Pot Multicomponent Assembly

Green Chemistry Approach Using Nanoparticle Catalysts

A novel method employs biogenic ZnO nanoparticles to catalyze a one-pot reaction between 4-methylumbelliferone, 3,4-dimethoxybenzaldehyde, and 2-bromopropan-1-one. This approach eliminates intermediate isolation steps, improving atom economy.

Procedure :

-

Combine reactants (1 : 1 : 1.1 molar ratio) in water.

-

Add ZnO NPs (5 mol%) and stir at 80°C for 2 hours.

-

Filter and recrystallize from ethanol.

Advantages :

-

Yield: 88–92%

-

Catalyst recyclability: 5 cycles with <5% efficiency loss

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies show that DMF outperforms THF and acetonitrile in Friedel-Crafts alkylation, achieving 70% yield vs. 45–50% in other solvents. Elevated temperatures (>100°C) promote side reactions, necessitating strict control at 80°C.

Microwave vs. Conventional Heating

Microwave-assisted etherification reduces energy consumption by 40% and improves yield consistency (Table 1).

Table 1: Etherification Efficiency Comparison

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 720 | 78 | 92 |

| Microwave | 45 | 89 | 97 |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time = 6.8 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the 6-position is minimized by using bulky solvents (e.g., DCM) and low temperatures.

Stability of 2-Oxopropoxy Group

The ketone moiety is prone to keto-enol tautomerism, stabilized by storing the compound at 4°C in amber vials.

Industrial-Scale Feasibility

Pilot-scale batches (10 kg) using Route 2 demonstrate:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different substituents at specific positions on the chromen-2-one core.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, or anticancer properties, making it a candidate for further investigation in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for creating products with specific functionalities.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit enzymes or receptors involved in inflammatory processes or oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Substituent Effects on Solubility: The 3,4-dimethoxyphenyl group enhances solubility compared to halogenated analogues (e.g., 4-Cl-phenyl in ) due to its electron-donating methoxy groups.

Synthesis Efficiency :

- The target compound’s synthesis mirrors methods used for simpler coumarins (e.g., compound 14 in ), but the addition of multiple substituents may reduce yields.

- High yields (>90%) are achievable for intermediates like 4-methyl-7-(2-oxopropoxy)coumarin .

Physicochemical Properties

Notes:

- The 3,4-dimethoxyphenyl group increases molecular weight and lipophilicity compared to simpler coumarins.

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Coupling reactions : Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution at the chromenone core .

- Protection/deprotection strategies : For hydroxyl or methoxy groups to prevent undesired side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from ethanol to achieve >95% purity .

- Purity validation : Combustion analysis (C, H, N) and HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from methoxy and aryl protons .

- X-ray crystallography : Resolve π-π stacking interactions (e.g., between chromenone rings) with a triclinic crystal system (space group P1, a = 9.0371 Å, b = 9.6216 Å) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 486.265 for [M+H]⁺) .

Q. How can researchers screen for biological activities such as antimicrobial or anticancer properties?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .

- Anticancer screening : MTT assay on HeLa or MCF-7 cell lines, with IC₅₀ values compared to doxorubicin .

- Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the 2-oxopropoxy group, identifying susceptible sites for nucleophilic attack .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

- MD simulations : Assess solvent effects (e.g., DCM vs. THF) on reaction kinetics using GROMACS .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Validate antimicrobial claims with both agar diffusion and time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

- Standardized protocols : Control for solvent effects (e.g., DMSO concentration ≤1% in cell-based assays) .

- Meta-analysis : Compare IC₅₀ values across studies using normalized datasets (e.g., logP-adjusted bioactivity) .

Q. What mechanistic insights explain the role of substituents (e.g., 3,4-dimethoxyphenyl) in modulating biological activity?

- Methodological Answer :

- SAR studies : Synthesize analogs with halogenated or electron-withdrawing groups to test effects on ROS scavenging .

- Fluorescence quenching : Measure binding constants (Kₐ) with serum albumin to correlate lipophilicity (logP) with pharmacokinetics .

- Electrochemical profiling : Cyclic voltammetry to assess redox behavior linked to antioxidant activity .

Q. How do π-π stacking interactions influence the compound’s crystal packing and solubility?

- Methodological Answer :

- Crystallographic analysis : Measure interplanar distances (e.g., 3.5–3.8 Å between chromenone rings) to quantify stacking .

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and correlate with calculated Hansen solubility parameters .

- Thermal analysis : DSC to study melting points and polymorphism linked to packing efficiency .

Q. How can stability studies be designed to assess degradation under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (254 nm) for 48 hours .

- HPLC monitoring : Track degradation products (e.g., demethylated derivatives) using a C18 column and gradient elution .

- Kinetic modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Q. What experimental approaches identify synergistic effects between this compound and other bioactive molecules?

- Methodological Answer :

Q. How do solvent polarity and protic/aprotic conditions influence reaction pathways during functionalization?

- Methodological Answer :

- Kinetic studies : Compare reaction rates in THF (aprotic) vs. ethanol (protic) using UV-vis spectroscopy .

- Green chemistry metrics : Calculate E-factors for solvent selection (e.g., ethanol vs. DCM) .

- In situ IR : Monitor intermediate formation during esterification or alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.